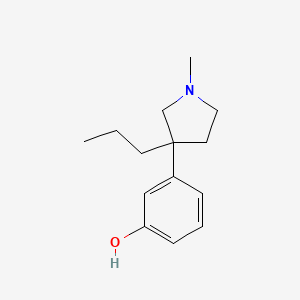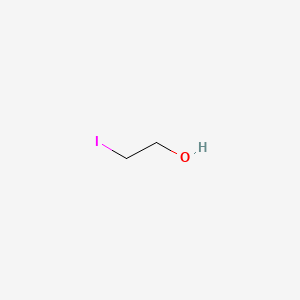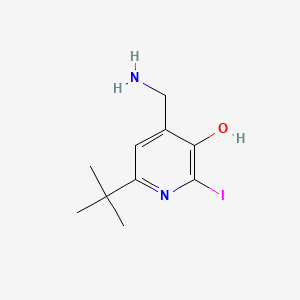
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol
Overview
Description
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group at the 4-position, a tert-butyl group at the 6-position, and an iodine atom at the 2-position of the pyridine ring. The hydroxyl group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid: Similar in structure but lacks the pyridine ring and iodine atom.
6-tert-butyl-2-iodopyridin-3-ol: Similar but lacks the aminomethyl group.
2-iodopyridin-3-ol: Similar but lacks both the aminomethyl and tert-butyl groups.
Uniqueness
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the iodine atom offers opportunities for halogen bonding, making this compound particularly versatile in various applications.
Properties
CAS No. |
69213-46-3 |
|---|---|
Molecular Formula |
C10H15IN2O |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol |
InChI |
InChI=1S/C10H15IN2O/c1-10(2,3)7-4-6(5-12)8(14)9(11)13-7/h4,14H,5,12H2,1-3H3 |
InChI Key |
CDZNKTBCUPOYGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
Key on ui other cas no. |
69213-46-3 |
Synonyms |
4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol 4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride AMDMEIP |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
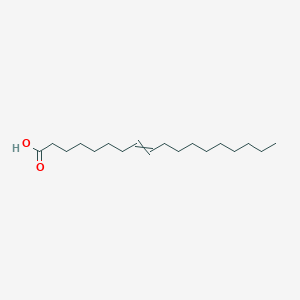
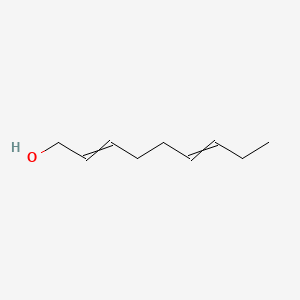
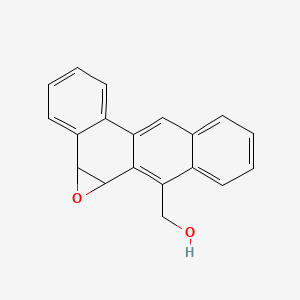
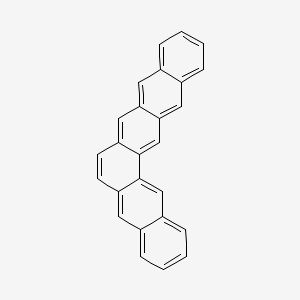
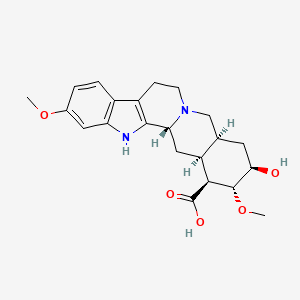
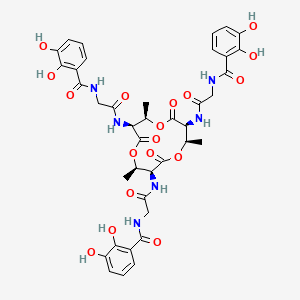
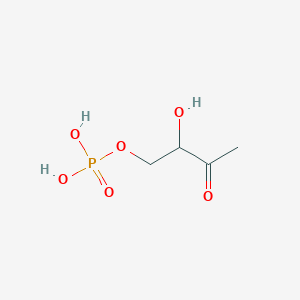

![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)
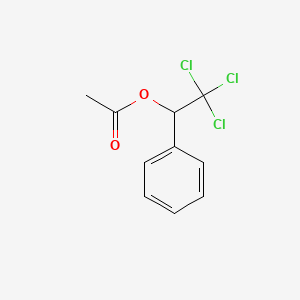
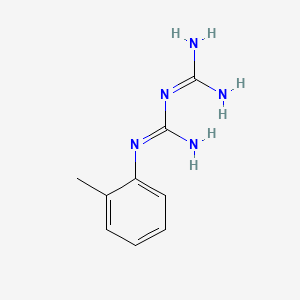
![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)
